2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-5-4-8-3-2-6(5)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDLOOJGQUXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120208-25-5 | |
| Record name | 2-(methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylsulfanyl-N-phenacylpyridinium salts with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the compound is produced in large quantities using optimized reaction conditions and efficient purification methods . The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the pyridine ring, leading to the formation of different reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methylsulfanyl group or other positions on the rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key analogs of 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine, highlighting differences in substituents, fusion positions, and properties:
Key Research Findings
Impact of Ring Fusion Position
- [4,5-c] vs. [4,5-b] Fusion: The fusion position determines nitrogen and oxygen atom placement.
Substituent Effects
- Methylsulfanyl (-SCH₃) : Enhances lipophilicity and electron density at the oxazole ring, favoring nucleophilic substitution reactions. This group is less sterically demanding than aryl or tert-butyl substituents .
- Thione (-S(=O)-) : Exhibits tautomerism (thione ↔ thiol), enabling diverse reactivity, including metal coordination or redox activity .
- Fluorophenyl (-Ph-F) : Increases metabolic stability and lipophilicity (XLogP3=2.8), making it suitable for CNS-targeting drugs .
Hydrogenated Derivatives
- 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine : Saturation of the pyridine ring reduces aromaticity, improving solubility in polar solvents. This modification is critical for pharmacokinetic optimization .
Biological Activity
2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula CHNOS. This compound features a unique fused ring system that combines an oxazole and a pyridine ring, along with a methylthio group. Its structural characteristics make it a subject of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's biological activity is influenced by its chemical structure. The methylthio group can engage in interactions with enzyme active sites, while the oxazole and pyridine rings contribute to the overall stability and binding affinity to biological targets. The mechanism of action typically involves the inhibition of specific enzymes or receptors, making it a candidate for drug development.
Major Reactions
- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.
- Substitution : It can participate in nucleophilic or electrophilic substitution reactions.
- Reduction : Potential reduction reactions can target the oxazole or pyridine rings.
These reactions allow for the synthesis of various derivatives, which may exhibit enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, which is attributed to its ability to disrupt microbial cell functions.
Anticancer Activity
Recent studies have focused on the compound's potential as an anticancer agent. For example, it has been evaluated for its ability to inhibit cancer cell proliferation in several types of cancer cells. The half-maximal inhibitory concentration (IC) values reported for this compound vary depending on the specific cancer cell line tested.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.5 |
These values indicate promising anticancer properties that warrant further investigation.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation assessed the compound's effects on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure, with an IC value of 15.2 μM .
Q & A
Q. What are the optimal synthetic routes for 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine, and what reaction conditions maximize yield?
Methodological Answer: The synthesis typically involves cyclization of pyridine precursors with sulfur-containing substituents. A validated approach (adapted from similar oxazolo-pyridine syntheses) includes:
- Step 1 : Reacting 4,6-dichloro-2-(methylsulfanyl)pyrimidine with a base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form intermediates .
- Step 2 : Ring closure via nucleophilic substitution, facilitated by catalysts such as Pd/C or dehydrating agents like phosphorus oxychloride .
- Key Parameters : Reaction temperature (−78°C to reflux), solvent polarity (THF or DMF), and stoichiometric ratios (1:1.2 for precursor:base) critically influence yield (typically 60–75%).
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methylsulfanyl (–SCH) protons (δ 2.5–3.0 ppm) and oxazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (134.14 g/mol) and fragmentation patterns (e.g., loss of –SCH group) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase assess purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
- Electrophilicity : The methylsulfanyl group increases electron density at the oxazole C4 position, favoring nucleophilic attack .
- Transition-State Analysis : Identify energy barriers for substitution at C4 (e.g., with amines or thiols) using Gaussian or ORCA software .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (DMF vs. THF) to predict reaction kinetics .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer:
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., ring puckering) and impurity signals .
- 2D NMR Techniques : HSQC and HMBC correlate H–C couplings to resolve overlapping peaks in the oxazole region .
- X-ray Crystallography : Single-crystal analysis (e.g., R-factor < 0.05) confirms bond angles and torsional strain in the fused ring system .
Q. What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
